

Application Notes and Protocols for M3258 in Preclinical Cancer Research

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Compound of Interest		
Compound Name:	M3258	
Cat. No.:	B15568519	Get Quote

Introduction

M3258 is an orally bioavailable, potent, reversible, and highly selective inhibitor of the large multifunctional peptidase 7 (LMP7/β5i/PSMB8), a proteolytic subunit of the immunoproteasome.[1][2][3][4] The immunoproteasome is a specialized form of the proteasome complex primarily expressed in hematopoietic cells, responsible for degrading ubiquitinated proteins.[1][5] By selectively inhibiting LMP7, M3258 disrupts the ubiquitin-proteasome degradation pathway, leading to an accumulation of poly-ubiquitylated proteins.[1] This triggers the unfolded protein response (UPR), ultimately inducing apoptosis and inhibiting the growth of tumor cells.[1] Preclinical studies have demonstrated M3258's antitumor efficacy in various cancer models, particularly in multiple myeloma and triple-negative breast cancer, by not only directly targeting cancer cells but also modulating the tumor microenvironment.[3][6][7]

These application notes provide a summary of **M3258** dosage and administration schedules from preclinical studies and offer detailed protocols for conducting in vivo experiments.

Data Presentation: M3258 Dosage and Administration in Preclinical Models

The following tables summarize the dosages and administration routes of **M3258** used in various preclinical cancer models.

Table 1: M3258 in Multiple Myeloma and Mantle Cell Lymphoma Xenograft Models



Cancer Model	Cell Line	Animal Model	M3258 Dosage	Adminis tration Route	Dosing Schedul e	Key Outcom es	Referen ce
Multiple Myeloma	U266B1	Subcutan eous Xenograf t	1 mg/kg	Oral (p.o.)	Once daily, every 2 days, or twice weekly	Significa nt antitumor efficacy. [2][7]	[2][7]
Multiple Myeloma	MM.1S	Subcutan eous Xenograf t	10 mg/kg	Oral (p.o.)	Once daily, every 2 days, or twice weekly	Strong antitumor efficacy. [2][7]	[2][7]
Multiple Myeloma	MM.1S	Scaffold- based Bone Marrow Niche Model	10 mg/kg	Oral (p.o.)	Once daily	Improved overall survival and reduced tumor volume.	[7]
Multiple Myeloma	RPMI 8226	Subcutan eous Xenograf t	10 mg/kg	Oral (p.o.)	Once daily	Superior antitumor efficacy compare d to bortezom ib and ixazomib.	[5]
Multiple Myeloma	OPM-2	Subcutan eous	10 mg/kg	Oral (p.o.)	Once daily	Superior antitumor efficacy	[5]



	Xenograf t				compare d to bortezom ib and ixazomib. [5]	
Mantle Cell Grant Lympho 519 ma	Subcutan a- eous Xenograf t	10 mg/kg	Oral (p.o.)	Once daily	Superior antitumor efficacy compare d to bortezom ib and ixazomib.	[5]

Table 2: M3258 in Triple-Negative Breast Cancer Models



Cancer Model	Cell Line	Animal Model	M3258 Dosage	Adminis tration Route	Dosing Schedul e	Key Outcom es	Referen ce
Triple- Negative Breast Cancer (TNBC) / Inflamma tory Breast Cancer (IBC)	SUM-149 PT	Humaniz ed Xenograf t	10 mg/kg	Oral (p.o.)	Once per day	Significa nt inhibition of tumor growth; reduced M2 macroph age abundan ce; induced CD8+ T cell activation .[6]	[6]

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study Using a Subcutaneous Xenograft Model

This protocol outlines a typical experiment to assess the antitumor efficacy of **M3258** in a subcutaneous mouse xenograft model, based on methodologies reported for multiple myeloma and TNBC studies.[5][6][7]

- 1. Materials and Reagents:
- M3258 compound
- Vehicle solution (formulation to be optimized based on compound solubility, e.g., DMSO, PEG300, Tween-80, Saline[2])



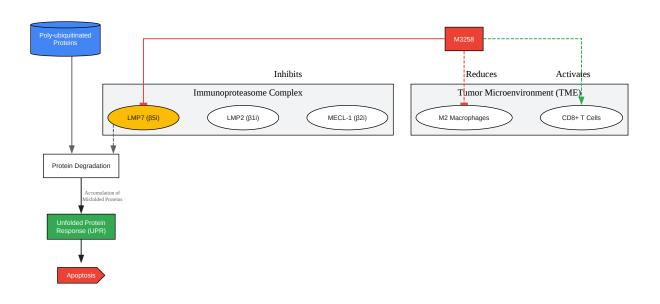
- Cancer cell line (e.g., MM.1S, U266B1, SUM-149)
- Culture medium and supplements
- Matrigel (optional, for some cell lines)
- Immunocompromised mice (e.g., NOD/SCID or similar)
- Sterile syringes and needles for injection and oral gavage
- Calipers for tumor measurement
- Animal balance
- 2. Cell Culture:
- Culture the selected cancer cell line according to standard protocols.
- Harvest cells during the logarithmic growth phase.
- Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 5-10 x 10⁶ cells per 100 μL). If using, mix with Matrigel at a 1:1 ratio on ice.
- 3. Tumor Implantation:
- Acclimatize mice for at least one week before the experiment.
- Subcutaneously inject the cell suspension (typically 100-200 μL) into the flank of each mouse.
- Monitor mice for tumor formation.
- 4. Study Initiation and Treatment:
- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=7-10 mice per group).
- Record the initial tumor volume and body weight for each mouse.



- Prepare the M3258 formulation at the desired concentration (e.g., 1 mg/kg or 10 mg/kg).
- Administer M3258 orally (p.o.) via gavage according to the selected schedule (e.g., once daily).
- Administer an equal volume of the vehicle solution to the control group.
- 5. Monitoring and Endpoints:
- Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
- Measure the body weight of each mouse 2-3 times per week as an indicator of toxicity.[6]
- Continue treatment for the planned duration (e.g., 13-21 days) or until tumors in the control group reach a predetermined endpoint size.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic analysis, histology, or Western blotting).
- 6. Data Analysis:
- Plot the mean tumor volume ± SEM for each group over time.
- Calculate the Tumor Growth Inhibition (TGI) percentage.
- Perform statistical analysis (e.g., Student's t-test or ANOVA) to compare treatment groups with the control group.[6]

Mandatory Visualizations Signaling Pathway of M3258



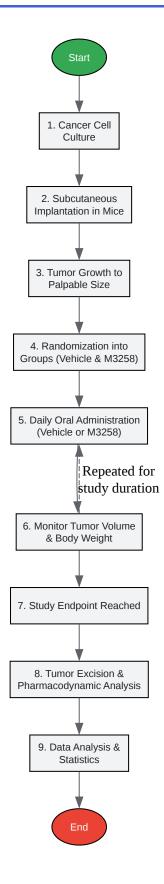


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Caption: Mechanism of action of M3258 and its impact on the tumor microenvironment.

Experimental Workflow for In Vivo Efficacy Studies





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Caption: A typical experimental workflow for preclinical evaluation of M3258.



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